molecular formula C19H15F3N4O2S B6420438 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 881437-91-8

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6420438
CAS No.: 881437-91-8
M. Wt: 420.4 g/mol
InChI Key: BIMSQQPZPRUFDO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazin-5-one core substituted at the 3-position with a sulfanyl (-S-) group and a benzyl moiety at the 6-position. The acetamide side chain is further functionalized with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. Structural analogs indicate possible applications in pest control or anti-inflammatory therapies, depending on substituent effects .

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)13-7-4-8-14(10-13)23-16(27)11-29-18-24-17(28)15(25-26-18)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSQQPZPRUFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pesticide Analogs (Agrochemicals)

The compound shares structural motifs with several agrochemicals listed in :

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A benzamide fungicide. Both compounds feature a trifluoromethylphenyl group, but flutolanil lacks the triazinone-sulfanyl core. The acetamide side chain in the target compound may enhance solubility compared to flutolanil’s benzamide structure .
  • Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): A 1,3,5-triazine herbicide. The target compound’s 1,2,4-triazinone core and sulfanyl group differ significantly, but both utilize sulfur-containing substituents, which may influence herbicidal activity via electron transport chain disruption .
  • Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): A thiazole-based acaricide. The trifluoromethyl groups in both compounds suggest shared resistance to oxidative degradation, but the target’s triazinone core may offer distinct binding modes .

Pharmaceutical Analogs (Anti-Exudative Agents)

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives tested for anti-exudative activity. Key comparisons:

  • Core Structure: The target compound’s 1,2,4-triazinone vs. the triazole core in compounds. Triazinones are less common in pharmaceuticals but may confer improved metabolic stability.
  • Substituents : The trifluoromethylphenyl group in the target compound replaces the furan moiety in derivatives. The -CF₃ group’s hydrophobicity could enhance membrane permeability compared to furan’s polar heterocycle.
  • Activity : compounds showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target’s sulfanyl group and aromatic substituents may similarly inhibit inflammatory mediators like cyclooxygenases, though experimental validation is needed .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazin-5-one 6-Benzyl, 3-sulfanyl, N-[3-(trifluoromethyl)phenyl]acetamide Hypothetical: Anti-inflammatory?
Flutolanil Benzamide 3-(1-Methylethoxy)phenyl, 2-(trifluoromethyl) Fungicide
Methoprotryne 1,3,5-Triazine N-(3-Methoxypropyl), N’-isopropyl, 6-(methylthio) Herbicide
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 1,2,4-Triazole 4-Amino-5-(furan-2-yl), 3-sulfanyl Anti-exudative (10 mg/kg)

Table 2: Hypothetical Activity Based on Substituent Effects

Structural Feature Potential Impact on Activity Example Compound
Trifluoromethylphenyl group Enhanced lipophilicity, metabolic stability, and target binding via π-π interactions Flutolanil
Sulfanyl (-S-) linkage Redox modulation, metal chelation, or enzyme inhibition (e.g., COX-2) compounds
Triazinone core Potential kinase or protease inhibition due to planar heterocyclic structure

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